Antiproliferative Potency: 10-Fold Superiority Over Unmethylated Chrysin in Oral Cancer Cells
In human oral SCC-9 squamous carcinoma cells, 5,7-dimethoxyflavone was ten times more potent as an inhibitor of cell proliferation than its unmethylated analog chrysin (5,7-dihydroxyflavone) [1]. The methylated compound arrested cells in the G1 phase with a concomitant decrease in the S phase, whereas chrysin promoted G2/M phase arrest, indicating a fundamentally different mechanism of action [2].
| Evidence Dimension | Cell Proliferation Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 5-8 µM |
| Comparator Or Baseline | Chrysin (IC50 50-80 µM) |
| Quantified Difference | 10-fold greater potency |
| Conditions | Human oral SCC-9 cancer cells, MTS assay |
Why This Matters
This 10-fold potency advantage directly translates to lower required concentrations for in vitro efficacy, reducing potential off-target effects and enabling more robust experimental windows in oral cancer research models.
- [1] Walle T, Ta N, Kawamori T, Wen X, Tsuji PA, Walle UK. Cancer chemopreventive properties of orally bioavailable flavonoids—methylated versus unmethylated flavones. Biochem Pharmacol. 2007;73(9):1288-1296. View Source
- [2] Walle T, Ta N, Kawamori T, Wen X, Tsuji PA, Walle UK. Cancer chemopreventive properties of orally bioavailable flavonoids—methylated versus unmethylated flavones. Biochem Pharmacol. 2007;73(9):1288-1296. (Flow cytometry data) View Source
